![molecular formula C12H16N2 B3071756 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine CAS No. 1013-47-4](/img/structure/B3071756.png)
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine
Overview
Description
“1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine” is a chemical compound . It is also known as "[1-Methyl-2-(7-methyl-1H-indol-3-yl)ethyl]amine hydrochloride" .
Molecular Structure Analysis
The molecular formula of “1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine” is C12H16N2 . The average mass is 188.269 Da and the monoisotopic mass is 188.131348 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine” such as melting point, boiling point, and density are not explicitly provided in the search results .Scientific Research Applications
Metabolism and Detoxification
1-Methyltryptamine participates in metabolic pathways involving tryptophan metabolism. It undergoes enzymatic reactions, leading to the formation of other metabolites. Understanding its role in detoxification processes and metabolic homeostasis is essential. Researchers investigate its impact on liver enzymes and detoxification pathways, which could have implications for drug metabolism and environmental toxin clearance.
These diverse applications highlight the multifaceted nature of 1-Methyltryptamine and underscore its potential for advancing scientific knowledge and improving human health. Keep in mind that ongoing research may uncover additional uses and benefits in the future . If you’d like more detailed information on any specific application, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11/h3-5,7,9,14H,6,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMGGZLKGIAFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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